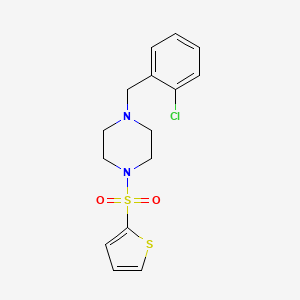![molecular formula C20H18N4O2S B4368012 N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368012.png)
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide
説明
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2013 and has since been the subject of numerous scientific investigations. In
作用機序
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide inhibits the activity of BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This results in the inhibition of B-cell proliferation and survival. N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide also inhibits other kinases such as ITK, which is involved in T-cell signaling.
Biochemical and Physiological Effects:
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit B-cell proliferation and survival, which is important in the treatment of B-cell malignancies. N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide also inhibits the production of cytokines, which are involved in inflammation and immune responses. This makes N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide is its potency and specificity for BTK. This makes it a valuable tool for studying B-cell receptor signaling and its role in disease. However, one limitation of N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide is its solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide. One area of interest is the development of combination therapies that target multiple kinases involved in B-cell receptor signaling. Another area of interest is the use of N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide in clinical trials.
Conclusion:
In conclusion, N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its potency and specificity for BTK make it a valuable tool for studying B-cell receptor signaling and its role in disease. However, further research is needed to determine its long-term safety and efficacy in clinical trials.
科学的研究の応用
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of various kinases, including BTK, which plays a crucial role in B-cell receptor signaling. This makes N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
特性
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-15-6-8-16(9-7-15)13-24-14-21-20(22-24)23-27(25,26)19-11-10-17-4-2-3-5-18(17)12-19/h2-12,14H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPCRNANZGNQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B4367969.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367991.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4367992.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367994.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368007.png)

![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368022.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368029.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368034.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368037.png)